molecular formula C2H3O2Rb B7821923 rubidium(1+);acetate

rubidium(1+);acetate

Cat. No.: B7821923
M. Wt: 144.51 g/mol
InChI Key: FOGKDYADEBOSPL-UHFFFAOYSA-M
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Description

It is a thiourea derivative with the molecular formula C6H7N3S and a molecular weight of 153.2 g/mol . This compound is characterized by the presence of a pyridine ring attached to a thiourea group, making it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-4-ylthiourea can be synthesized through the reaction of pyridine-4-amine with thiocyanate under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst and is carried out at elevated temperatures to facilitate the formation of the thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of pyridin-4-ylthiourea may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to an amine.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridin-4-ylthiourea derivatives.

Scientific Research Applications

Pyridin-4-ylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridin-4-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The pyridine ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Pyridin-4-ylthiourea can be compared with other thiourea derivatives such as:

    Phenylthiourea: Similar structure but with a phenyl group instead of a pyridine ring.

    Benzylthiourea: Contains a benzyl group attached to the thiourea moiety.

    Methylthiourea: Has a methyl group instead of a pyridine ring.

Uniqueness

The presence of the pyridine ring in pyridin-4-ylthiourea imparts unique properties, such as increased solubility in polar solvents and enhanced biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

rubidium(1+);acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGKDYADEBOSPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3O2Rb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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